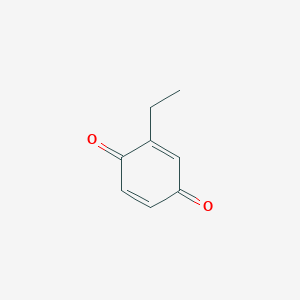

2-Ethyl-1,4-benzoquinone

Descripción

Significance and Research Context within Quinone Chemistry

Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione (B5365651) structure. chemicalbook.comscielo.brwikipedia.org Their chemistry is rich and fascinating, playing a pivotal role in various biological processes, including electron transport and oxidative phosphorylation. chemicalbook.comscielo.br 1,4-Benzoquinone (B44022) is the parent compound of this class, and its derivatives, such as 2-Ethyl-1,4-benzoquinone, are of significant interest. chemicalbook.comscielo.brwikipedia.org

The ethyl substitution on the benzoquinone ring in this compound modifies its electronic and steric properties compared to the parent molecule. This alteration influences its reactivity in various chemical reactions and its interactions within biological systems. nsf.gov Research into this compound and its derivatives contributes to a deeper understanding of structure-activity relationships within the broader class of quinones. nsf.govontosight.ai These studies are crucial for the development of new synthetic methodologies and for exploring the potential of quinone-based compounds in various applications. scielo.brontosight.ai

Historical Perspectives in this compound Research

The study of quinones dates back to the 19th century, with the first synthesis of the parent compound, 1,4-benzoquinone, in 1838. chemicalbook.comguidechem.com Early research focused on the fundamental chemical properties and reactions of quinones, including their role as oxidizing agents. wikipedia.orgorganic-chemistry.orgchemicalbook.com The investigation of substituted benzoquinones, including alkyl-substituted variants like this compound, followed as chemists sought to understand how different functional groups influenced the behavior of the quinone core.

A significant historical aspect of this compound research is its identification as a naturally occurring compound. It has been found in the defensive secretions of various arthropods, such as flour beetles (Tribolium species) and certain millipedes. researchgate.net This discovery opened up a new avenue of research into its biosynthesis and ecological role as a chemical defense agent against predators and microorganisms. researchgate.netmdpi.com

Current Research Landscape and Emerging Trends

The current research landscape for this compound is multifaceted, encompassing organic synthesis, biochemistry, and materials science. ontosight.ai A significant trend is the exploration of its biosynthetic pathways in organisms. researchgate.netmdpi.com For instance, studies on the flour beetle Tribolium castaneum have identified enzymes like laccase2 as being crucial for the biosynthesis of para-benzoquinones, including this compound, from ethyl-substituted hydroquinones.

Another area of active investigation is its role as a reactive molecule in biological systems. Its ability to undergo redox cycling and generate reactive oxygen species (ROS) is a key area of study. This property is being explored for its potential in various biological contexts. Furthermore, the synthesis of novel derivatives of this compound continues to be an active area of research, with the aim of creating compounds with tailored electronic and biological properties for specific applications. lmaleidykla.lt The electrochemical behavior of this compound is also being studied to understand its electron transfer properties, which are fundamental to its chemical and biological activities. nsf.govacs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-ethylcyclohexa-2,5-diene-1,4-dione | nih.gov |

| Molecular Formula | C₈H₈O₂ | ontosight.ainih.gov |

| Molecular Weight | 136.15 g/mol | ontosight.ainih.gov |

| CAS Number | 4754-26-1 | nih.govsynchem.de |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRSQEOIAAGSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197191 | |

| Record name | Ethyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4754-26-1 | |

| Record name | Ethyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HNJ76BQ68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways

Identification in Biological Secretions

2-Ethyl-1,4-benzoquinone has been identified in the defensive exudates of a variety of arthropods and has also been noted in other domains of life.

This benzoquinone is a well-documented component of the defensive secretions of numerous arthropods, serving as a repellent and toxin against predators and microorganisms. mdpi.comresearchgate.net

Tribolium spp. : The red flour beetle, Tribolium castaneum, and the confused flour beetle, Tribolium confusum, produce defensive secretions containing this compound along with other quinones like 2-methyl-1,4-benzoquinone. cabidigitallibrary.orgnih.govmdpi.com These secretions are released from glands on the thorax and abdomen and are known to give infested flour a pungent odor. cabidigitallibrary.org The presence of these quinones acts as a defense mechanism and may also play a role in population dynamics. nih.gov Studies have also detected this compound in stored wheat grains infested by Tribolium castaneum. ekb.eg

Magnispina neptunus : This harvestman species, belonging to the family Gonyleptidae, produces a defensive secretion where this compound is a major component, alongside 2-methyl-1,4-benzoquinone. nih.govweebly.comresearchgate.net The production of these benzoquinones is considered a costly trait that is dependent on the individual's physical condition and food availability. weebly.com

Other Arthropods : The occurrence of this compound is widespread among arthropods. It has been identified in the defensive secretions of various beetles, earwigs, termites, and other harvestmen. mdpi.comresearchgate.net For instance, the European earwig (Forficula auricularia), the short-winged earwig (Apterygida media), and the woodland earwig (Chelidurella guentheri) all secrete this compound. nih.gov It has also been found in millipedes of the order Julida, such as Typhloiulus bureschi and Typhloiulus georgievi. nih.gov

Table 1: Selected Arthropods Secreting this compound

| Order | Family | Species | Common Name | Other Secreted Quinones |

|---|---|---|---|---|

| Coleoptera | Tenebrionidae | Tribolium castaneum | Red Flour Beetle | 2-Methyl-1,4-benzoquinone, 1,4-Benzoquinone (B44022) cabidigitallibrary.orgmdpi.com |

| Coleoptera | Tenebrionidae | Tribolium confusum | Confused Flour Beetle | 2-Methyl-1,4-benzoquinone cabidigitallibrary.orgnih.gov |

| Opiliones | Gonyleptidae | Magnispina neptunus | Harvestman | 2-Methyl-1,4-benzoquinone nih.govweebly.com |

| Dermaptera | Forficulidae | Forficula auricularia | European Earwig | 2-Methyl-1,4-benzoquinone nih.gov |

| Dermaptera | Forficulidae | Apterygida media | Short-winged Earwig | 2-Methyl-1,4-benzoquinone, 2,3-Dimethyl-1,4-benzoquinone, 2-Ethyl-3-methyl-1,4-benzoquinone (B1258973) nih.gov |

| Julida | Julidae | Typhloiulus bureschi | Millipede | 2-Methyl-1,4-benzoquinone nih.gov |

While most prominently documented in arthropods, 1,4-benzoquinones as a class of compounds are found across the natural world. mdpi.comresearchgate.net They have been reported in bacteria and plants, where they are involved in various biological processes. mdpi.comcabidigitallibrary.org However, specific documentation of this compound in these organisms is less common than in arthropods.

Elucidation of Biosynthetic Mechanisms

Research into the biosynthesis of this compound has revealed that it is not synthesized through a single universal pathway, with different mechanisms being employed by various organisms.

In some arthropods, the biosynthesis of this compound proceeds via a polyketide pathway. mdpi.comnih.gov This pathway involves the sequential condensation of simple carboxylic acid units.

Acetate (B1210297) and Propionate (B1217596) Building Blocks : Studies involving the harvestman Magnispina neptunus have provided direct evidence for the use of acetate and propionate as building blocks. mdpi.comnih.govresearchgate.net By feeding individuals with ¹³C-labelled precursors, researchers demonstrated that the benzoquinone ring is formed from acetate units, while the ethyl side chain is derived from a propionate unit. researchgate.net This suggests the involvement of polyketide synthases (PKS), enzymes that catalyze the formation of polyketide chains from these simple precursors. nih.govfu-berlin.de

The immediate precursors and the specific transformations leading to this compound have been investigated, particularly in the context of arthropod defensive glands.

3-ethylphenol (B1664133) and Hydroquinones : Research on the harvestman Magnispina neptunus has suggested that 3-ethylphenol is an intermediate in the biosynthesis of this compound. researchgate.net In flour beetles (Tribolium castaneum), the synthesis is thought to involve the oxidation of ethyl-substituted hydroquinones to the final benzoquinone product. These hydroquinone (B1673460) precursors are themselves likely derived from polyketide pathways. The corresponding hydroquinone, 2-ethyl-1,4-hydroquinone, is also sometimes detected alongside the benzoquinone in defensive secretions. researchgate.net

Specific enzymes play a critical role in the final steps of this compound synthesis.

Phenol-oxidizing enzymes : In arthropods, the conversion of hydroquinone precursors to benzoquinones is an oxidation reaction.

Laccase2 : In the flour beetle Tribolium castaneum, a specific multicopper oxidase named laccase2 has been identified as essential for the biosynthesis of para-benzoquinones. This enzyme, located in the secretory glands, catalyzes the oxidation of ethyl-substituted hydroquinones to form this compound. Experimental knockdown of the gene for laccase2 resulted in secretions that lacked this benzoquinone, confirming its enzymatic function.

Advanced Synthetic Methodologies and Derivatization

Strategies for 2-Ethyl-1,4-benzoquinone Synthesis

A variety of synthetic routes to this compound have been established, each with distinct advantages. These methods often begin with substituted phenols or hydroquinones and employ oxidative, cycloaddition, chemoenzymatic, photochemical, or electrochemical strategies.

Oxidation of 2-ethylphenol (B104991) or 2-ethylhydroquinone is a common and direct method for synthesizing this compound. A range of oxidizing agents can be employed, from traditional chemical oxidants to more modern catalytic systems. For instance, the oxidation of 2-ethylhydroquinone using manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) offers a pathway to this compound with high purity following chromatographic separation.

Another approach involves a two-step oxidation process starting from 2-ethylphenol. The initial step uses hydrogen peroxide to oxidize 2-ethylphenol, forming an intermediate hydroquinone (B1673460). This is followed by treatment with concentrated nitric acid at low temperatures to yield the final this compound. This method can achieve high selectivity, though it requires careful management of corrosive reagents.

Catalytic oxidation methods present a greener alternative. Titanium silicon molecular sieves (HTS) have been utilized as catalysts for the oxidation of benzene (B151609) derivatives to their corresponding 1,4-benzoquinones. While often applied to unsubstituted benzene, this methodology can be adapted for ethyl-substituted precursors like 2-ethylphenol, using hydrogen peroxide or air as the oxidant under mild temperature conditions. Such catalytic systems have demonstrated the potential for high yields, with some analogous reactions exceeding 85%.

The Teuber reaction, which employs Fremy's salt (potassium nitrosodisulfonate), is a classic and widely used method for the oxidation of phenols to benzoquinones, known for its good yields under mild conditions. scielo.br Additionally, ruthenium-catalyzed oxidation of 4-substituted phenols with tert-butyl hydroperoxide, followed by treatment with titanium tetrachloride, can produce 2-substituted benzoquinones through the migration of the 4-substituent. scielo.br

Table 1: Comparison of Oxidative Synthesis Methods for this compound

| Starting Material | Oxidizing Agent/Catalyst | Key Features | Reference |

| 2-Ethylhydroquinone | Manganese Dioxide (MnO₂) | High purity product. | |

| 2-Ethylphenol | Hydrogen Peroxide then Nitric Acid | High selectivity, two-step process. | |

| 2-Ethylphenol | Titanium Silicon Molecular Sieves (HTS) / H₂O₂ | Catalytic, potentially high yield. | |

| Phenols | Fremy's Salt (Teuber Reaction) | Good yields, mild conditions. | scielo.br |

| 4-Substituted Phenols | Ru catalyst / t-BuOOH then TiCl₄ | Migration of 4-substituent. | scielo.br |

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for constructing the quinone ring system. scielo.brcdnsciencepub.comacs.org This reaction typically involves a diene and a dienophile, leading to the formation of a cyclohexene (B86901) ring, which can then be oxidized to the aromatic quinone. The reaction of cyclopentadiene (B3395910) with p-benzoquinone was one of the first examples of the Diels-Alder reaction to be studied. cdnsciencepub.comscispace.com

While direct cycloaddition to form this compound is less commonly detailed, the principles of the Diels-Alder reaction are fundamental to quinone chemistry. For instance, a double Diels-Alder reaction of 2,5,9,12-tetra(t-butyl)-diacenaphtho[1,2-b:1',2'-d]thiophene with benzoquinone has been used to synthesize a very large quinone. scielo.br Furthermore, ortho-benzoquinones can act as dienophiles in Diels-Alder reactions, leading to bicyclic products that can be further transformed. cdnsciencepub.com

Photochemical [2+2] cycloaddition reactions can also be employed. For example, the Diels-Alder adduct of phencyclone (B1215407) and 1,4-benzoquinone (B44022) can undergo a subsequent photochemical [2+2] cycloaddition. acs.org Similarly, the adduct of cyclopentadiene and 1,4-benzoquinone can undergo an intramolecular [2+2] cycloaddition when exposed to UV light. acs.org

Chemoenzymatic methods leverage the high selectivity of enzymes for specific transformations, offering a green and efficient route to quinone synthesis. Laccase enzymes, which are multicopper oxidases, are particularly effective in the biosynthesis of para-benzoquinones. In the context of this compound, laccase can catalyze the oxidation of 2-ethylphenol derivatives under aerobic conditions. This process is observed in nature, for instance, in the defensive secretions of the flour beetle, Tribolium castaneum, where a laccase enzyme is responsible for the synthesis of this compound from ethyl-substituted hydroquinones derived from polyketide pathways.

The biosynthesis of this compound in harvestmen has been shown to proceed via a polyketide pathway, utilizing acetate (B1210297) and propionate (B1217596) as building blocks. mdpi.comresearchgate.net This suggests a complex enzymatic cascade leading to the final product.

Horseradish peroxidase (HRP) is another enzyme that can be used for the oxidation of catechols and o-aminophenols to their corresponding quinoid species, using hydrogen peroxide as the oxidant. acs.org This highlights the potential for integrating biocatalytic oxidation steps into synthetic sequences. acs.org

Photochemical reactions provide a unique avenue for the synthesis of quinones. A photochemically promoted, one-step synthesis of 1,4-benzoquinones bearing vinyl substituents has been reported. scielo.br This reaction involves the photochemical interaction of (Z)-1-methoxybut-1-ene-3-yne with carbon monoxide in the presence of an iron catalyst. scielo.br

Electrochemical synthesis offers a sustainable and controlled method for the production of quinones, often avoiding harsh chemical oxidants. rsc.orgresearchgate.netscribd.com This approach involves the direct oxidation of aromatic compounds at an electrode surface. rsc.org A variety of quinones and heteroquinones have been prepared with moderate to good yields from widely accessible arenes and heteroarenes under mild conditions using this technique. rsc.org

The electrochemical synthesis of quinones from phenols and 1,4-dihydroxybenzenes in biphasic media has been shown to produce excellent yields with good current efficiency. researchgate.net An advantage of this method is the potential for reusing the electrolyte. researchgate.net The conjugate addition of thiols to benzoquinones coupled with in situ electrochemical oxidation of the resulting hydroquinone allows for the full substitution of quinone C-H bonds, leading to densely functionalized, water-soluble quinones. rsc.org

Table 2: Overview of Advanced Synthesis Strategies for Quinones

| Methodology | Key Features | Example Application | Reference |

| Cycloaddition Reactions | Forms cyclohexene ring, then oxidized. | Diels-Alder of cyclopentadiene and benzoquinone. | cdnsciencepub.comscispace.com |

| Chemoenzymatic Synthesis | High selectivity, green chemistry. | Laccase-catalyzed oxidation of 2-ethylphenol derivatives. | |

| Photochemical Synthesis | Light-induced reactions. | Continuous flow synthesis using singlet oxygen. | thieme-connect.com |

| Electrochemical Synthesis | Avoids harsh oxidants, controlled. | Direct oxidation of arenes and heteroarenes. | rsc.org |

Development of Novel this compound Derivatives

The core structure of this compound can be modified to create a diverse range of derivatives with tailored properties. These modifications can influence the compound's redox potential, solubility, and biological activity.

The synthesis of derivatives often involves reactions at the quinone ring. For example, 5-tert-butyl-2-ethyl-1,4-benzoquinone has been utilized as an electron-transfer mediator in aerobic oxidation reactions. Aryl-benzoquinone derivatives can be synthesized via an electrochemical Meerwein arylation reaction, involving the direct electrolysis of an aqueous solution containing hydroquinone and aryldiazonium salts. researchgate.net

A novel synthesis for 3,6-dihydroxy-2-ethyl-1,4-benzoquinone has been reported, highlighting the potential to introduce hydroxyl groups onto the quinone ring. nih.gov Furthermore, the reaction of 3-alkylindoles, such as 3-ethylindole, with p-benzoquinone in acetic acid leads to the formation of 2:1 cycloadducts, which are complex tetrahydrobisindolo[2,3-b:2',3'-b']benzo[1,2-d:4,5-d']difurans. umn.edu

The synthesis of 2-arylamino-1,4-benzoquinone derivatives has been achieved through the conjugate addition of aromatic amines to 1,4-benzoquinone. lmaleidykla.lt This approach allows for the introduction of various substituted arylamino groups onto the quinone scaffold. lmaleidykla.lt

Table 3: Examples of this compound Derivatives and Their Synthesis

| Derivative | Synthetic Approach | Potential Application | Reference |

| 5-tert-Butyl-2-ethyl-1,4-benzoquinone | Not specified | Electron-transfer mediator | |

| Aryl-benzoquinone derivatives | Electrochemical Meerwein arylation | Not specified | researchgate.net |

| 3,6-Dihydroxy-2-ethyl-1,4-benzoquinone | Novel synthesis reported | Not specified | nih.gov |

| Tetrahydrobisindolobenzodifurans | Cycloaddition of 3-ethylindole and p-benzoquinone | Not specified | umn.edu |

| 2-Arylamino-1,4-benzoquinone derivatives | Conjugate addition of aromatic amines | Electron transfer mediators | lmaleidykla.lt |

Catalytic Systems in this compound Synthesis

The synthesis of this compound often involves the selective oxidation of various precursors, where the choice of catalytic system is crucial for achieving desired yields and selectivities. Research has explored several catalytic pathways, including the oxidation of ethylbenzene (B125841) and its derivatives, utilizing transition metal complexes and other catalytic agents.

A significant route involves the oxidation of ethylbenzene. Studies have shown that using an imine non-heme-iron complex, formed in situ from 2-picolylaldehyde, 2-picolylamine, and Fe(OTf)₂, can catalyze the oxidation of ethylbenzene with hydrogen peroxide (H₂O₂). uniroma1.it While this system primarily targets aromatic ring hydroxylation to produce ethylphenols, it also results in the formation of this compound as an overoxidation product. uniroma1.it In one study, the oxidation of ethylbenzene yielded a mixture of o-, m-, and p-ethylphenol, with 2-Ethyl-p-benzoquinone accounting for 4% of the product mixture. uniroma1.it This highlights a pathway where the quinone is a byproduct of a reaction aimed at producing phenols. uniroma1.it

Another catalytic system for ethylbenzene oxidation employs copper complexes. For instance, [Cu(bipy)Cl₂] has been used as a catalyst with H₂O₂ as the oxidant. researchgate.net In these reactions, the primary product is acetophenone (B1666503), but byproducts from the oxidation of the aromatic ring, including 2-ethyl-p-benzoquinone and ethyl-phenol isomers, are also formed. researchgate.net The choice of oxidant can influence the byproduct profile; using tert-butyl hydroperoxide (t-BuOOH) instead of H₂O₂ with certain copper-based catalysts can lead to different byproducts, though acetophenone remains the main product from ethylbenzene. researchgate.net

The direct oxidation of 2-ethylphenol or 2-ethylhydroquinone presents a more direct route to this compound. Enzymatic pathways using phenol-oxidizing enzymes like laccases can facilitate the oxidation of 2-ethylphenol derivatives under aerobic conditions. Chemical oxidation using agents such as manganese dioxide (MnO₂) in dichloromethane is also an effective method for converting 2-ethylhydroquinone to this compound with high purity.

Furthermore, methodologies developed for the synthesis of unsubstituted 1,4-benzoquinone can be adapted for its ethyl-substituted counterpart. A patented method describes the use of titanium silicon molecular sieves (HTS) as catalysts for the oxidation of benzene derivatives to 1,4-benzoquinones using H₂O₂ or air/oxygen as the oxidant. This approach is considered adaptable for the oxidation of 2-ethylphenol to yield this compound, with analogous reactions suggesting potential yields exceeding 85% under optimized conditions. this compound is also formed via the oxidation of 2-ethylbenzene-1,4-diol.

The following tables summarize the findings from various catalytic systems employed in the synthesis of this compound.

Table 1: Catalytic Oxidation of Ethylbenzene to this compound and Other Products

| Catalyst | Substrate | Oxidant | Key Products | This compound Yield/Observation | Reference |

| Imine non-heme-iron complex | Ethylbenzene | H₂O₂ | o-, m-, p-ethylphenol, 1-phenylethanol, acetophenone | 4% of product mixture | uniroma1.it |

| [Cu(bipy)Cl₂] | Ethylbenzene | H₂O₂ | Acetophenone (main), ethyl-phenol isomers | Observed as a byproduct | researchgate.net |

Table 2: Catalytic Oxidation of 2-Ethylphenol and its Derivatives

| Catalyst / Reagent | Substrate | Oxidant | Product | Notes | Reference |

| Laccases | 2-Ethylphenol derivatives | Aerobic (O₂) | This compound | Enzymatic pathway | |

| Manganese Dioxide (MnO₂) | 2-Ethylhydroquinone | - | This compound | High purity achieved | |

| Titanium Silicon Molecular Sieves (HTS) | 2-Ethylphenol (proposed) | H₂O₂ or Air/O₂ | This compound | Adaptable methodology; analogous reactions show >85% yield |

Reactivity Mechanisms and Chemical Transformations

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of 2-ethyl-1,4-benzoquinone is a key aspect of its reactivity, enabling it to participate in electron transfer processes. Quinones, in general, are known for their ability to undergo reversible oxidation-reduction reactions without altering their fundamental ring structure, allowing them to function as both one- and two-electron acceptors and donors. nih.gov This capacity for redox cycling is fundamental to their biological and chemical activities. nih.govscielo.brresearchgate.net

The reduction of a quinone can proceed in two sequential one-electron transfer steps. nih.gov The initial one-electron reduction of this compound results in the formation of a semiquinone radical. nih.govresearchgate.net This intermediate is a relatively stable free radical compared to highly reactive species like the hydroxyl radical. nih.gov The stability and reactivity of the semiquinone radical are influenced by factors such as the presence of substituents on the quinone ring and the reaction conditions. nih.govresearchgate.net For instance, electron-withdrawing groups on the ring can lead to a less reactive and more persistent semiquinone radical. nih.gov The formation of semiquinone radicals is a critical step in many biological redox processes. nih.govscielo.br

The complete reduction of a quinone to a hydroquinone (B1673460) involves the transfer of two electrons and two protons. nih.govresearchgate.net This process can occur as a single-step two-electron, two-proton process, particularly in acidic aqueous solutions. researchgate.netsemanticscholar.org In aprotic media, the reduction often proceeds in two distinct one-electron steps, first forming the semiquinone radical anion and then the dianion. wikipedia.orgarkat-usa.org The resulting hydroquinone, 2-ethyl-1,4-hydroquinone, can be readily oxidized back to the parent quinone, completing the redox cycle. google.com This reversible two-electron reduction is the basis for the use of quinone/hydroquinone systems in applications such as pH measurement electrodes. semanticscholar.orgwikipedia.org

The half-cell reduction potentials for these processes are important indicators of the oxidizing or reducing capacity of the quinone/hydroquinone pair and are influenced by the nature of the substituents on the quinone ring. nih.gov

Nucleophilic Addition Reactions

This compound, like other α,β-unsaturated carbonyl compounds, is susceptible to nucleophilic conjugate addition. wikipedia.org In these reactions, a nucleophile attacks one of the electrophilic carbon atoms of the quinone ring. wikipedia.orgresearchgate.net The regioselectivity of this addition is influenced by factors such as the nature of the nucleophile, the substituents on the quinone ring, and the reaction conditions (e.g., pH). researchgate.net

Thiols are effective nucleophiles that readily react with this compound. researchgate.netnih.gov An important biological example is the reaction with glutathione (B108866) (GSH), a tripeptide containing a thiol group. nih.govacs.org This reaction, known as glutathione conjugation, is a significant pathway in the metabolism of quinones. nih.gov The initial reaction involves the nucleophilic addition of the thiol group of glutathione to the quinone ring, forming a hydroquinone conjugate. nih.gov This can be followed by oxidation and further addition of glutathione molecules, leading to the formation of mono-, di-, tri-, and even tetra-glutathion-S-yl conjugates. nih.gov The position of substitution on the quinone ring can vary, and the resulting conjugates may have different chemical and toxicological properties than the parent quinone. nih.gov

The reaction of 1,4-benzoquinones with thiols is a well-studied example of a Michael-type addition. acs.org The rate and outcome of the reaction are dependent on the nucleophilicity of the thiol and the electrophilicity of the quinone. acs.org

Table 1: Products of the Reaction between 1,4-Benzoquinone (B44022) and Glutathione

| Product Name |

| 2-(Glutathion-S-yl)hydroquinone |

| 2,3-(Diglutathion-S-yl)hydroquinone |

| 2,5-(Diglutathion-S-yl)hydroquinone |

| 2,6-(Diglutathion-S-yl)hydroquinone |

| 2,3,5-(Triglutathion-S-yl)hydroquinone |

| 2,3,5,6-(Tetraglutathion-S-yl)hydroquinone |

This table is based on the reaction of the parent compound 1,4-benzoquinone, as detailed data for this compound was not available in the search results. nih.gov

Amines can also act as nucleophiles and react with this compound through conjugate addition. wikipedia.orgresearchgate.net The reaction of 1,4-benzoquinones with primary and secondary amines can lead to the formation of mono- and bis-amino-substituted quinones. abo.finih.govdergipark.org.tr The specific products formed depend on the structure of the amine and the quinone, as well as the reaction conditions. nih.govdergipark.org.tr For instance, the reaction of a monoalkyl-1,4-benzoquinone with an amine can result in substitution at different positions on the quinone ring. researchgate.net Aromatic amines have also been shown to react with 1,4-benzoquinones to form arylamino-substituted derivatives. lmaleidykla.lt These reactions are significant in the synthesis of various quinone derivatives with potential biological activities. nih.govdergipark.org.tr

Oxidative Reactions

In addition to being reduced, this compound can participate in and be formed through oxidative reactions. researchgate.net For example, 2-ethylphenol (B104991) can be oxidized to form this compound. The oxidation of phenols is a common method for the synthesis of quinones. scielo.brresearchgate.net Various oxidizing agents and catalytic systems can be employed for this transformation. scielo.brresearchgate.net

Furthermore, the semiquinone radical formed from the one-electron reduction of this compound can react with molecular oxygen. researchgate.net This reaction can lead to the regeneration of the parent quinone and the formation of reactive oxygen species such as the hydroperoxyl radical. researchgate.net This process is a key aspect of the pro-oxidant activity of some quinones.

Cycloaddition Reactions (e.g., Diels-Alder)

Substituted 1,4-benzoquinones are versatile dienophiles in Diels-Alder reactions, a powerful tool in organic synthesis for the construction of six-membered rings. rsc.orgcaltech.eduresearchgate.net The reactivity of the quinone system is influenced by the nature and position of its substituents. In the case of 2-alkyl-1,4-benzoquinones, the ethyl group in this compound influences the regioselectivity of the cycloaddition. Generally, the reaction of an unsymmetrical benzoquinone with a symmetrical diene can lead to the formation of two regioisomers.

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile, which in this context is the benzoquinone. rsc.orgcaltech.edu The reaction is thermally allowed and proceeds in a concerted fashion. rsc.org The dienophilic reactivity of benzoquinones is enhanced when they are substituted with electron-withdrawing groups; conversely, electron-donating groups can decrease reactivity.

While specific studies detailing the Diels-Alder reactions of this compound are not extensively documented in the surveyed literature, the general principles of cycloaddition reactions of 1,4-benzoquinones are well-established. For instance, the reaction of p-benzoquinone with cyclopentadiene (B3395910) is a classic example that yields a cycloadduct. rsc.org In reactions involving substituted dienes, the regiochemistry is governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

Beyond the typical Diels-Alder reaction, other cycloadditions are also possible. For example, [2+2] cycloaddition reactions of 1,4-benzoquinones with styrenes can be promoted by Lewis acids like alkyl-aluminium chlorides. scielo.brscielo.br These reactions proceed through a stepwise mechanism involving a dipolar intermediate to form a cyclobutane (B1203170) ring. scielo.br Another type of cycloaddition is the [3+2] reaction, which has been reported for 1,4-benzoquinones with vinyl ethers. scielo.br

In a related reaction, the ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN)-mediated reaction of 1,2,4-benzenetriol (B23740) with 2-ethyl-1-butene (B1580654) leads to the formation of a 2,3-dihydrobenzofuran-4,7-dione derivative. This transformation is thought to proceed through the in-situ formation of the unstable 2-hydroxy-1,4-benzoquinone, which then undergoes a formal [3+2] cycloaddition. oup.com

| Reaction Type | Reactant(s) | Product Type | Notes |

| Diels-Alder [4+2] | Conjugated Dienes | Cycloadducts | General reaction for 1,4-benzoquinones. rsc.orgcaltech.edu |

| [2+2] Cycloaddition | Styrenes | Cyclobutane derivatives | Lewis acid-promoted. scielo.brscielo.br |

| [3+2] Cycloaddition | Vinyl ethers | Furan derivatives | Enantioselective variations exist. scielo.br |

Free Radical Reactivity and Quenching Mechanisms

The chemistry of this compound is significantly influenced by its ability to participate in free radical reactions. Quinones, in general, are known to undergo redox cycling, which involves the acceptance of one or two electrons to form the corresponding semiquinone and hydroquinone, respectively. This property is central to their biological activities and their role in various chemical transformations.

The generation of free radicals from this compound can be initiated through various means, including interaction with enzymes and proteins in biological systems. This can lead to the formation of reactive oxygen species (ROS) and induce oxidative stress. The redox behavior allows it to act as an electron transfer agent, a key function in many biological processes like photosynthesis and respiration for related quinone structures. scielo.br

Conversely, substituted 1,4-benzoquinones can also act as free radical scavengers, a property that is the basis for their antioxidant activity. researchgate.net The efficiency of a quinone as a radical scavenger is dependent on its structure, including the nature and position of its substituents. For instance, some naturally occurring alkylated benzoquinones have been identified for their antioxidant and cytotoxic properties. scielo.br The antioxidant mechanism often involves the donation of a hydrogen atom from the corresponding hydroquinone (formed by in-situ reduction) to a free radical, thereby neutralizing it. The resulting semiquinone radical is often more stable and less reactive than the initial radical.

Specific studies on the free radical reactions of this compound are limited in the reviewed literature. However, related studies on other alkyl-substituted benzoquinones provide insights. For example, manganese(III)-mediated oxidative free radical reactions have been described for 2-benzoyl-1,4-benzoquinones with 1,3-dicarbonyl compounds, leading to the formation of benzo[c]furan-4,7-diones and anthracene-1,4-diones. nih.govrsc.orgrsc.org This type of reaction proceeds via the formation of a carbon-centered radical from the dicarbonyl compound, which then adds to the quinone ring. rsc.orgrsc.org

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework of 2-Ethyl-1,4-benzoquinone.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the quinone ring and the ethyl side chain. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons. The protons on the benzoquinone ring would appear as multiplets in the olefinic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ring-H (3 positions) | 6.6 - 6.8 | Multiplet | N/A |

| Methylene (-CH₂) | 2.5 - 2.7 | Quartet | ~7.5 |

Note: Predicted values are based on standard chemical shift ranges and coupling patterns for similar structures.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. In this compound, separate signals are observed for the carbonyl carbons (C1 and C4), the olefinic carbons of the ring, and the aliphatic carbons of the ethyl group. Studies have utilized ¹³C NMR to characterize this compound produced by harvestmen, confirming its structure in biological extracts. researchgate.net The carbonyl carbons are characteristically found far downfield due to their deshielded nature.

Table 2: Experimental ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1, C4) | ~187-188 |

| C-olefinic (C3, C5, C6) | ~133-137 |

| C-ethyl (C2) | ~148 |

| Methylene (-CH₂) | ~22 |

Source: Data derived from reported spectra of this compound. researchgate.net

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with the carbons to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the methylene group to the ¹³C signal of the methylene carbon, and similarly for the methyl group and the ring protons to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds), which helps to piece together molecular fragments. nih.gov It reveals correlations between protons and carbons that are not directly bonded. For instance, an HMBC spectrum would show a correlation from the methyl protons to the methylene carbon and to the C2 carbon of the quinone ring, confirming the placement of the ethyl group. These long-range correlations are essential for connecting molecular fragments, especially through non-protonated carbons like the carbonyls. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and thermally stable compounds within a mixture. Quinones have been successfully analyzed using this technique. tandfonline.com In a typical GC-MS analysis of a sample containing this compound, the gas chromatograph would first separate the compound from the mixture based on its boiling point and affinity for the column. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides the molecular weight (the molecular ion peak) and a characteristic fragmentation pattern that serves as a "fingerprint" for identification.

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it suitable for a wide range of molecules. nih.gov While GC-MS is common for volatile quinones, ESI-MS can be applied, particularly in the context of liquid chromatography (LC-MS). ESI-MS is capable of analyzing neutral compounds after they are converted into an ionic form, for example, by protonation. nih.gov This technique can be combined with tandem mass spectrometry (MS/MS) for detailed structural characterization of analytes. agsanalitica.com The principles of ESI are also relevant in advanced ionization methods, where related compounds like 1,4-benzoquinone (B44022) have been used as chemical dopants to enhance the detection of other molecules. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key analytical technique for identifying the functional groups within the this compound molecule. The analysis of its IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific bonds.

The most prominent features in the IR spectrum of a 1,4-benzoquinone derivative are the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The conjugated system of the quinoid ring influences the position of these bands. For the parent 1,4-benzoquinone, a very intense peak corresponding to the C=O stretching mode is observed around 1700 cm⁻¹ researchgate.net. Theoretical calculations place this peak at approximately 1723 cm⁻¹ researchgate.net.

The presence of the ethyl group introduces additional vibrational modes. The C-H stretching vibrations of the alkyl group and the vinyl hydrogens on the ring are also identifiable. The C-H stretching modes for the ring are typically of low intensity and appear in the region of 3190 to 3230 cm⁻¹ researchgate.net.

Key vibrational bands for the core structure are summarized in the table below, based on data for 1,4-benzoquinone and its derivatives.

Table 1: Characteristic IR Absorption Bands for this compound Structure

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3230 - 3190 | C-H Stretch | Vinyl (C=C-H) |

| ~2980 - 2850 | C-H Stretch | Alkyl (C-H) |

| ~1723 - 1650 | C=O Stretch | Conjugated Ketone |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands that arise from the promotion of electrons from lower to higher energy molecular orbitals. The chromophore responsible for these absorptions is the conjugated α,β-unsaturated ketone system of the benzoquinone ring.

The electronic absorption spectrum of 1,4-benzoquinone and its derivatives typically displays multiple bands corresponding to different electronic transitions nih.gov. These are generally assigned as π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (in the UV region). For the parent 1,4-benzoquinone, a strong absorption band is observed at approximately 240 nm in acetonitrile (B52724) photochemcad.com. This band is due to the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

n → π Transitions:* These are lower-intensity, symmetry-forbidden transitions that occur at longer wavelengths, often extending into the visible region. They involve the promotion of a non-bonding electron from one of the oxygen atoms to a π* antibonding orbital.

The solvent can influence the position of these absorption bands nih.gov. Studies on 1,4-benzoquinone have shown that increasing the temperature of an aqueous solution can cause a blueshift (a shift to a shorter wavelength) of the main absorption band conicet.gov.ar. The ethyl group on the this compound ring acts as an auxochrome and is expected to cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1,4-benzoquinone.

Table 2: Typical Electronic Transitions for the 1,4-Benzoquinone Chromophore

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Region |

|---|---|---|---|

| ~240 nm | High (~17,000 in ACN for 1,4-BQ) photochemcad.com | π → π* | UV |

| ~280-290 nm | Intermediate | π → π* | UV |

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry Studies of 2-Ethyl-1,4-benzoquinone

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of this compound. In these studies, the compound exhibits characteristic reduction and oxidation peaks, providing insight into its electron transfer kinetics and the stability of its intermediate species.

In a typical cyclic voltammogram in an aprotic solvent like acetonitrile (B52724), this compound undergoes a reversible one-electron reduction to form a semiquinone radical anion. This is observed as a distinct reduction wave. For instance, a reversible reduction wave for this compound has been recorded at -0.35 V (vs. Ag/AgCl in acetonitrile). The presence of well-defined, reversible peaks in the voltammogram is indicative of a stable radical anion formed during the initial reduction step. mdpi.com

Further reduction at more negative potentials can lead to the formation of the dianion. The separation between the first and second reduction peaks provides information about the stability of the semiquinone radical. mdpi.com The reversibility of these processes is often assessed by the peak separation between the cathodic and anodic peaks (ΔEp), with values close to the theoretical 59/n mV (where n is the number of electrons) suggesting a reversible process. mdpi.com

Determination of Half-Cell Reduction Potentials (E°′)

The half-cell reduction potential (E°′) is a critical thermodynamic parameter that quantifies the tendency of a compound to accept electrons. For quinones like this compound, two primary reduction potentials are of interest: the first for the formation of the semiquinone radical anion (Q/SQ•−) and the second for the formation of the hydroquinone (B1673460) dianion (SQ•−/Q2−). mdpi.comnih.gov

These potentials are typically determined from the midpoint of the cathodic and anodic peak potentials in cyclic voltammetry experiments. mdpi.com The formal reduction potential (E°′) provides a measure of the thermodynamic stability of the reduced species. A more positive reduction potential indicates that the quinone is more easily reduced. nih.gov

For alkyl-substituted benzoquinones, including this compound, the half-cell reduction potentials are generally lower (more negative) than that of the parent 1,4-benzoquinone (B44022). nih.gov This is attributed to the electron-donating nature of the alkyl group.

| Compound | First Reduction Potential (E°'I, V vs. Ag/AgCl) | Second Reduction Potential (E°'II, V vs. Ag/AgCl) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| This compound | -0.35 | Not specified | Acetonitrile | |

| 1,4-Benzoquinone | -0.50 (approx.) | -0.89 (approx.) | [C2mim][NTf2] | researchgate.net |

| 2-Methyl-1,4-benzoquinone | -0.28 | Not specified | Acetonitrile |

Influence of Substituents on Quinone Redox Potentials

The redox potential of a quinone is highly sensitive to the nature and position of substituents on the quinone ring. nih.gov Substituents alter the electron density of the ring, thereby influencing the ease of reduction.

Electron-donating groups (EDGs) , such as the ethyl group in this compound, increase the electron density on the quinone ring. This makes the molecule less electrophilic and, consequently, more difficult to reduce, resulting in a lower (more negative) reduction potential compared to the unsubstituted 1,4-benzoquinone. nih.gov Other alkyl groups, like methyl and tert-butyl, exhibit a similar effect, lowering the reduction potential. nih.gov The order of influence for decreasing the redox potential is generally -OH > -Me/-OMe. nih.gov

Electron-withdrawing groups (EWGs) , on the other hand, decrease the electron density on the ring, making it more electrophilic and easier to reduce. This leads to an increase (more positive) in the redox potential. nih.govacs.org Examples of EWGs that increase the redox potential include fluoro (-F), cyano (-CN), and nitro (-NO2) groups, with the general trend being -F < -SO3− < -CN, -NO2. nih.gov

The position of the substituent also plays a role. Substitution next to the carbonyl groups can have a more pronounced effect on the redox potential due to direct electronic influence and potential steric effects. nih.gov Intramolecular hydrogen bonding, when present, can also significantly impact redox potentials by stabilizing the reduced forms. nih.govacs.org

Electrochemical Reduction Mechanisms

The electrochemical reduction of quinones in aprotic media, such as acetonitrile, typically proceeds through a two-step mechanism involving single-electron transfers. mdpi.com

For this compound (Q), the initial step is a reversible one-electron reduction to form the corresponding semiquinone radical anion (SQ•−):

Q + e⁻ ⇌ SQ•⁻

This is followed by a second one-electron reduction to form the dianion (Q²⁻):

SQ•⁻ + e⁻ ⇌ Q²⁻

These two steps are observed as two separate waves in the cyclic voltammogram. mdpi.com The stability of the semiquinone radical anion is a key factor in the mechanism. In some cases, the semiquinone radical can undergo a comproportionation reaction with the neutral quinone to form two molecules of the radical anion. researchgate.net

In protic media or in the presence of proton donors, the mechanism becomes more complex, involving protonation steps coupled with the electron transfers. semanticscholar.org This can lead to a single two-electron, two-proton reduction wave, forming the hydroquinone. semanticscholar.org The specific mechanism, whether it's an ECE (electron transfer-chemical step-electron transfer) or other pathway, depends on factors like the pH of the solution and the availability of protons. researchgate.net

Correlations Between Experimental and Theoretical Redox Potentials

Computational methods, particularly density functional theory (DFT), have become valuable tools for predicting the redox potentials of quinones and for understanding the underlying structure-property relationships. mdpi.comelectrochemsci.org There is often a good correlation between experimentally measured redox potentials and those calculated using theoretical models. mdpi.comresearchgate.net

Studies have shown that DFT calculations can accurately reproduce the first one-electron reduction potentials of quinones with high correlation coefficients (R² > 0.94). mdpi.comresearchgate.net However, the prediction of the second reduction potential can be more challenging due to the difficulties in accurately modeling the dianion species. mdpi.com

Different DFT functionals, such as B3LYP, M06-2X, and PBE0, have been employed to calculate these potentials, with varying degrees of success in matching experimental data. mdpi.comresearchgate.net The choice of the functional and the basis set, as well as the inclusion of solvent effects through models like the conductor-like polarizable continuum model (C-PCM), are crucial for obtaining accurate theoretical predictions. ias.ac.in These computational studies not only validate experimental findings but also provide deeper insights into how factors like molecular conformation and electronic structure influence the redox properties of quinones like this compound. ias.ac.in

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinone systems due to its favorable balance of accuracy and computational cost. researchgate.net It is extensively used to calculate molecular properties, predict spectroscopic data, and explore reaction pathways for compounds like 2-Ethyl-1,4-benzoquinone.

A fundamental step in any computational analysis is geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. For this compound, DFT methods, such as those using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to determine the equilibrium geometry. organic-chemistry.orgnih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional structure of the molecule. researchgate.net

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.85 | Relates to ionization potential and electron-donating capacity. |

| ELUMO | -2.90 | Relates to electron affinity and electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 3.95 | Indicates chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron. |

| Electron Affinity (A) | 2.90 | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.875 | Measures the ability to attract electrons. nih.gov |

| Chemical Hardness (η) | 1.975 | Measures resistance to change in electron distribution. nih.gov |

DFT calculations are a reliable method for predicting the vibrational (Infrared) and electronic (UV-Visible) spectra of molecules. Theoretical studies on structurally similar compounds, like 2-isopropyl-5-methyl-1,4-benzoquinone (thymoquinone), have demonstrated that methods like B3LYP with extended basis sets (e.g., 6-31++G(d,p)) can accurately reproduce experimental spectra after applying appropriate scaling factors. karazin.uakarazin.uaresearchgate.net

For this compound, DFT can predict the frequencies and intensities of characteristic IR absorption bands. Key vibrational modes include the C=O stretching of the carbonyl groups, C=C stretching of the quinoid ring, and various C-H stretching and bending modes of the ethyl group and the ring. karazin.uascielo.org.za

Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectrum. researchgate.net This method predicts the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations can identify the specific electronic transitions responsible for the observed peaks, typically n → π* transitions involving the lone pair electrons on the oxygen atoms and π → π* transitions within the conjugated ring system. ubc.ca

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR Spectroscopy | Frequency (cm-1) | ~2975 | C-H Asymmetric Stretch (CH3) |

| Frequency (cm-1) | ~1660 | C=O Carbonyl Stretch | |

| Frequency (cm-1) | ~1610 | C=C Ring Stretch | |

| Frequency (cm-1) | ~1360 | C-H Bend (CH3) | |

| UV-Vis Spectroscopy | λmax (nm) | ~440 | n → π* transition |

| λmax (nm) | ~250 | π → π* transition |

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving benzoquinones. These compounds are known to participate in various transformations, including cycloadditions, Michael additions, and redox processes. researchgate.netorganic-chemistry.org By mapping the potential energy surface of a reaction, DFT can be used to identify reactants, products, intermediates, and, most importantly, transition state structures.

The calculation of the transition state—the highest energy point along the reaction coordinate—allows for the determination of the activation energy (Ea). This value is crucial for predicting the reaction rate and understanding the feasibility of a proposed mechanism. For instance, DFT could be used to model the Diels-Alder reaction of this compound with a diene or to investigate the mechanism of its oxidation or reduction. nih.gov Such studies provide a detailed, step-by-step picture of bond-breaking and bond-forming processes that are often difficult to observe experimentally. oncotarget.com

The electrochemical behavior of quinones is central to their function in biological and materials science applications. DFT provides a robust framework for the theoretical prediction of redox potentials. semanticscholar.org The standard redox potential (U°) can be calculated from the Gibbs free energy change (ΔG°) of the reduction reaction (Q + e⁻ → Q•⁻). dtu.dk

The computational protocol typically involves:

Performing separate geometry optimizations and frequency calculations for both the oxidized (quinone) and reduced (semiquinone radical anion) forms of the molecule. dtu.dk

Calculating the Gibbs free energies of both species.

Accounting for the effect of the solvent, which is crucial for accuracy, using an implicit solvation model like the Conductor-like Screening Model (COSMO) or the SMD solvation model. dtu.dk

Relating the calculated free energy change to the redox potential relative to a standard reference electrode.

These calculations can predict how substituents, such as the ethyl group, modulate the redox potential of the parent benzoquinone ring. The electron-donating nature of the ethyl group is expected to make the reduction of this compound more difficult, resulting in a more negative redox potential compared to 1,4-benzoquinone (B44022). nih.gov

| Compound | Calculated One-Electron Redox Potential (V) |

|---|---|

| 1,4-Benzoquinone | +0.15 |

| This compound | +0.08 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent.

MD simulations have been performed on models of plastoquinone (B1678516) in an aqueous solution where the long isoprenoid tail was replaced by a simple ethyl group, effectively modeling this compound. tandfonline.com These simulations revealed detailed information about the molecule's dynamics and solvation. It was found that the ethyl group moves freely, rotating between a position cis to the adjacent carbonyl oxygen (0°) and one perpendicular to the quinone ring plane (90°). tandfonline.com The study also characterized the hydrogen bonding between the quinone and water molecules. The neutral form of this compound forms only a few weak hydrogen bonds with the solvent. In contrast, its reduced anionic (semiquinone) form establishes a more defined solvation structure through several strong hydrogen bonds, which is critical for its stability and reactivity in aqueous media. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. mdpi.com For benzoquinone derivatives, QSAR models are often developed to predict properties like cytotoxicity, antioxidant capacity, or anticancer activity. nih.govelsevierpure.com

In a typical QSAR study, a set of molecular descriptors is calculated for each molecule in a training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For this compound, relevant descriptors would include:

Electronic Descriptors: LUMO energy, electron affinity, dipole moment.

Steric/Topological Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

A statistical model (e.g., multiple linear regression, machine learning algorithms) is then built to find a mathematical relationship between these descriptors and the observed activity. Studies on various p-benzoquinone congeners have shown that cytotoxicity often correlates strongly with high electron affinity (related to LUMO energy) and small molecular volume. nih.gov Such models could be used to predict the biological activity of this compound based on its calculated descriptors and to guide the design of new derivatives with enhanced or diminished activity.

| Descriptor Class | Specific Descriptor | Relevance to Activity |

|---|---|---|

| Electronic | Electron Affinity (or LUMO Energy) | Correlates with the ability to undergo redox cycling and alkylation reactions. nih.gov |

| Dipole Moment | Influences solubility and interaction with biological targets. elsevierpure.com | |

| Steric | Molecular Volume | Affects binding to enzymes or receptors. nih.gov |

| Polarizability | Relates to non-covalent interactions with macromolecules. elsevierpure.com | |

| Hydrophobicity | LogP | Governs membrane permeability and distribution in biological systems. |

Biological Activities and Molecular Mechanisms

Mechanisms of Redox Cycling and Oxidative Stress Induction

The core of this mechanism lies in the ability of the quinone structure to accept one or two electrons, forming a semiquinone radical or a hydroquinone (B1673460), respectively. This process can be catalyzed by various cellular reductases. The resulting hydroquinone can then be re-oxidized back to the quinone, creating a futile cycle that consumes reducing equivalents, such as NADH and NADPH, and generates ROS. The ethyl group in 2-Ethyl-1,4-benzoquinone is an electron-donating group, which is expected to modulate its redox potential compared to the unsubstituted 1,4-benzoquinone (B44022), thereby influencing the efficiency of these reactions.

Generation of Reactive Oxygen Species (ROS)

The redox cycling of this compound is predicted to be a significant source of reactive oxygen species within biological systems. This process is initiated by the one-electron reduction of the quinone to a semiquinone radical. This semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This superoxide radical can undergo further reactions to generate other ROS, including hydrogen peroxide and the highly reactive hydroxyl radical.

The formation of these ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This can result in damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately contributing to cytotoxicity. The specific rate and extent of ROS generation by this compound would depend on its specific redox potential and its interaction with cellular reductases.

Induction of Lipid Peroxidation and Protein Oxidation

The overproduction of ROS resulting from the redox cycling of this compound can lead to significant damage to cellular lipids and proteins. The hydroxyl radical, in particular, is a potent initiator of lipid peroxidation, a chain reaction that degrades lipids in cell membranes, leading to loss of membrane integrity and function. This process can generate a variety of reactive aldehydes and other byproducts that can further propagate cellular damage.

Proteins are also susceptible to oxidative damage by ROS. This can lead to the oxidation of amino acid side chains, the formation of protein-protein cross-links, and protein fragmentation. Such modifications can result in the loss of protein function, including enzymatic activity and structural integrity. The electrophilic nature of the quinone itself can also lead to direct adduction with nucleophilic residues on proteins, further contributing to protein dysfunction.

Modulation of Cellular Antioxidant Defense Systems (e.g., Glutathione (B108866) Depletion)

This compound, like other quinones, is expected to interact with and deplete cellular antioxidant defense systems, most notably glutathione (GSH). Glutathione is a critical cellular antioxidant that can directly scavenge ROS and also acts as a cofactor for various antioxidant enzymes.

Quinones can deplete cellular GSH pools through two primary mechanisms. Firstly, GSH can be consumed during the detoxification of ROS generated through redox cycling. Secondly, the electrophilic quinone can directly conjugate with the nucleophilic thiol group of GSH, a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This conjugation reaction forms a stable adduct, effectively removing GSH from the cellular antioxidant pool. Significant depletion of GSH can render cells more susceptible to oxidative damage and the cytotoxic effects of the quinone. The chemical reaction of 1,4-benzoquinone with glutathione has been shown to form adducts with increasing degrees of glutathione substitution tandfonline.com.

Enzymatic Biotransformation and Activation

The biological activity of this compound is heavily influenced by its metabolism within the cell. Various enzymes can biotransform the quinone, leading to either detoxification or bioactivation, where a more reactive species is formed.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Mediated Reduction

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a key enzyme in the metabolism of quinones. NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to their corresponding hydroquinones, using NADH or NADPH as electron donors. This two-electron reduction is generally considered a detoxification pathway because it bypasses the formation of the reactive semiquinone radical intermediate, thus preventing the initiation of redox cycling and ROS generation.

The resulting hydroquinone is typically more water-soluble and can be more readily conjugated with glucuronic acid or sulfate (B86663) and excreted from the body. The efficiency of this compound as a substrate for NQO1 would depend on its chemical structure and redox potential. NQO1 is known to reduce a variety of p-benzoquinone and 1,4-naphthoquinone (B94277) epoxides at different rates nih.gov.

One-Electron Reductase Pathways (e.g., NADPH:cytochrome P-450 reductase)

In contrast to the two-electron reduction by NQO1, one-electron reductases, such as NADPH:cytochrome P-450 reductase, can reduce quinones to the highly reactive semiquinone radical. This enzyme is a flavoprotein located in the endoplasmic reticulum and is a key component of the cytochrome P450 monooxygenase system.

The one-electron reduction of this compound by NADPH:cytochrome P-450 reductase would initiate the redox cycling process described earlier, leading to the generation of superoxide radicals and subsequent oxidative stress. Therefore, the balance between one-electron and two-electron reduction pathways is a critical determinant of the ultimate biological effect of this compound, with the one-electron pathway generally leading to bioactivation and toxicity.

Interactive Data Tables

Due to the lack of specific experimental data for this compound in the scientific literature, the following tables are illustrative. They are based on the known properties of the parent compound, 1,4-benzoquinone, and are intended to show the types of data relevant to the biological activities discussed.

Table 1: Redox Potentials of Benzoquinone Derivatives

This table illustrates how substituents can affect the redox potential of the benzoquinone core, which in turn influences its biological activity. The ethyl group is electron-donating and would be expected to lower the redox potential compared to the unsubstituted form.

| Compound | One-Electron Reduction Potential (E1) vs. NHE | Two-Electron Reduction Potential (E2) vs. NHE |

| 1,4-Benzoquinone | +100 mV (approx.) | +715 mV (approx.) |

| This compound | Value not available; expected to be lower than 1,4-benzoquinone | Value not available; expected to be lower than 1,4-benzoquinone |

| 2,6-Dimethoxy-1,4-benzoquinone (B191094) | -180 mV (approx.) | +370 mV (approx.) |

Data for 1,4-benzoquinone and 2,6-dimethoxy-1,4-benzoquinone are generalized from multiple sources for illustrative purposes. Specific values for this compound are not available in the reviewed literature.

Table 2: Enzymatic Reduction of Quinones

This table demonstrates the different outcomes of quinone reduction by NQO1 and NADPH:cytochrome P-450 reductase.

| Enzyme | Electron Transfer | Product | Biological Consequence |

| NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | Two-electron | 2-Ethyl-1,4-hydroquinone | Detoxification |

| NADPH:cytochrome P-450 reductase | One-electron | 2-Ethyl-1,4-semiquinone radical | Bioactivation, Redox Cycling, ROS production |

Role of Other Reductases

The biological activity of benzoquinones is often dependent on their metabolic activation, a process in which various reductases play a crucial role. These enzymes catalyze the reduction of the quinone moiety to a hydroquinone or a semiquinone radical, which can be more reactive.

One significant class of enzymes involved in this process is the S-glutathionyl-hydroquinone reductases (GS-HQRs). These enzymes are a subset of glutathione transferases found widely in nature, from bacteria to plants. nih.govsemanticscholar.orgresearchgate.net Their mechanism involves a two-step process for the reduction of benzoquinones. First, the benzoquinone spontaneously reacts with glutathione (GSH) via a Michael addition to form a glutathionyl-hydroquinone conjugate (GS-hydroquinone). Subsequently, GS-HQRs catalyze the GSH-dependent reduction of this conjugate to the corresponding hydroquinone, with the concurrent oxidation of GSH. nih.govsemanticscholar.orgresearchgate.net Kinetic studies have shown that these enzymes often prefer hydrophobic and bulky substrates. nih.govsemanticscholar.orgresearchgate.net

Another important group of enzymes is the NAD(P)H quinone oxidoreductases. nih.gov Quinone reductases type 1 (QR1), for example, are FAD-containing enzymes that catalyze a two-electron reduction of quinones to their more stable hydroquinone form, using NAD(P)H as the electron donor. nih.govnih.gov This detoxification pathway is considered a primary defense against the cytotoxicity of quinones. nih.gov In some contexts, such as the degradation of pollutants by bacteria, specific enzymes like 1,4-benzoquinone reductase are essential components of the metabolic pathway. nih.gov The reduction of the benzoquinone structure is a critical step that can either lead to detoxification or, conversely, activate the compound towards greater biological activity, including enzyme inhibition and DNA interaction. nih.gov

Molecular Interactions with Biomolecules

DNA Alkylation and Interstrand Cross-linking

Benzoquinones, particularly after metabolic reduction, can act as potent alkylating agents that interact directly with DNA. This interaction is a cornerstone of their genotoxic and, in some cases, therapeutic effects. The parent compound, p-benzoquinone (p-BQ), a key metabolite of benzene (B151609), is known to damage DNA by forming exocyclic base adducts. uky.edunih.govresearchgate.net

These adducts have been identified as:

pBQ-dC: 3,N4-benzetheno-2'-deoxycytidine

pBQ-dA: 1,N6-benzetheno-2'-deoxyadenosine

pBQ-dG: 1,N2-benzetheno-2'-deoxyguanosine uky.edunih.govresearchgate.net

The formation of these adducts has profound consequences for DNA integrity and replication. They are recognized as strong blocking lesions that can halt the progression of DNA polymerases during replication. uky.edunih.gov When specialized translesion synthesis polymerases attempt to bypass these adducts, the process is often error-prone. Research has shown that these p-BQ adducts are highly mutagenic, predominantly inducing deletion mutations. uky.edunih.gov This occurs because the lesion can loop out from the DNA helix, causing the replication machinery to skip the damaged base, resulting in a deletion. uky.edu While these specific adducts have been characterized for p-benzoquinone, similar reactive mechanisms are expected for its derivatives like this compound.

In addition to forming monoadducts, bifunctional quinones have the capacity to form DNA interstrand cross-links, which are particularly cytotoxic lesions that prevent the separation of the DNA strands, thereby blocking both replication and transcription.

Protein Binding and Enzyme Inhibition (e.g., Hsp90)

Beyond DNA, benzoquinones interact with and inhibit the function of critical cellular proteins. A notable target is the 90-kDa heat shock protein (Hsp90), a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cell growth, signaling, and survival. nih.govnih.gov Many of these client proteins are oncoproteins, making Hsp90 a key target in cancer therapy. nih.govresearchgate.net

Benzoquinone-containing compounds, such as the benzoquinone ansamycins, are known inhibitors of Hsp90's essential ATPase activity. nih.gov The mechanism of inhibition is significantly enhanced by the reduction of the benzoquinone moiety to a hydroquinone. nih.gov This reduction is often carried out by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). The resulting hydroquinone form has a higher affinity for the ATP-binding pocket in the N-terminal domain of Hsp90, leading to more potent inhibition. nih.gov By inhibiting Hsp90, these compounds disrupt the chaperone cycle, leading to the misfolding, destabilization, and eventual degradation of its client proteins, thereby attacking multiple oncogenic pathways simultaneously. nih.gov

Spectrum of Biological Activities

Antimicrobial and Antifungal Effects

This compound (EBQ) is a component of the defensive secretions of insects like the red flour beetle, Tribolium castaneum, where it serves to deter predators and inhibit the growth of microorganisms. nih.govmdpi.comnih.gov Research has confirmed its significant antimicrobial and antifungal properties.

Studies have evaluated the effects of a benzoquinone mixture containing EBQ and methyl-1,4-benzoquinone (MBQ) against a panel of fungi commonly found in stored maize. The mixture demonstrated a broad inhibitory effect against all tested fungal species and was lethal to Penicillium sp.. mdpi.comnih.gov The response varied among the different fungi, with some, like Trichoderma sp. and Aspergillus niger, showing a capacity for recovery after initial inhibition. mdpi.comnih.gov Other studies on related 1,4-benzoquinone and hydroquinone derivatives have also shown activity against a range of fungi, including various Candida and Aspergillus species. mdpi.com

| Fungal Species | Effect of EBQ + MBQ Mixture |

|---|---|

| Aspergillus flavus | Inhibitory |

| Aspergillus fumigatus | Inhibitory |

| Aspergillus niger | Inhibitory (with recovery) |

| Fusarium sp. | Inhibitory |

| Penicillium sp. | Lethal |

| Trichoderma sp. | Inhibitory (with rapid recovery) |

Data sourced from studies on benzoquinones produced by Tribolium castaneum. mdpi.comnih.gov

Mechanisms of Carcinogenic Activity

While possessing some therapeutic potential, benzoquinones are also recognized for their carcinogenic activity. nih.gov The mechanisms underlying this carcinogenicity are linked to their ability to induce genotoxicity. This compound and its parent compound, 1,4-benzoquinone (a major metabolite of the human carcinogen benzene), are implicated in hematopoietic cancers such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). nih.govoncotarget.comresearchgate.net

The carcinogenic activity stems from several molecular events:

Genomic Damage and Mutagenesis: As discussed, benzoquinones form DNA adducts that are potent mutagens, primarily causing deletions that can lead to the inactivation of tumor suppressor genes or the activation of oncogenes. uky.edunih.gov The genotoxicity of p-benzoquinone has been demonstrated in human peripheral blood cells, where it induces a significant increase in micronuclei, a marker of chromosomal damage. nih.gov